molecular formula C12H13N3O B13434478 4'-Hydroxy Pyrimethanil-d4

4'-Hydroxy Pyrimethanil-d4

Cat. No.: B13434478
M. Wt: 219.28 g/mol
InChI Key: NUWWAHKTVOVTNC-LNFUJOGGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Hydroxy Pyrimethanil-d4 involves the incorporation of deuterium atoms into the 4’-Hydroxy Pyrimethanil molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of 4’-Hydroxy Pyrimethanil-d4 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production is carried out under stringent quality control measures to meet the standards required for scientific research .

Chemical Reactions Analysis

Types of Reactions

4’-Hydroxy Pyrimethanil-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 4’-Hydroxy Pyrimethanil-d4 can yield deuterated ketones or aldehydes, while reduction can produce deuterated alcohols or amines .

Scientific Research Applications

4’-Hydroxy Pyrimethanil-d4 is widely used in scientific research for various applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification of deuterium incorporation.

    Biology: Employed in metabolic studies to track the movement of deuterium-labeled compounds within biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of deuterium-labeled drugs.

    Industry: Applied in the development of new materials and compounds with specific isotopic labeling.

Mechanism of Action

The mechanism of action of 4’-Hydroxy Pyrimethanil-d4 involves the incorporation of deuterium atoms into metabolic pathways. This allows researchers to track and quantify the movement of the compound within biological systems. The molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4’-Hydroxy Pyrimethanil-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

Properties

Molecular Formula

C12H13N3O

Molecular Weight

219.28 g/mol

IUPAC Name

2,3,5,6-tetradeuterio-4-[(4,6-dimethylpyrimidin-2-yl)amino]phenol

InChI

InChI=1S/C12H13N3O/c1-8-7-9(2)14-12(13-8)15-10-3-5-11(16)6-4-10/h3-7,16H,1-2H3,(H,13,14,15)/i3D,4D,5D,6D

InChI Key

NUWWAHKTVOVTNC-LNFUJOGGSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1NC2=NC(=CC(=N2)C)C)[2H])[2H])O)[2H]

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)O)C

Origin of Product

United States

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